Enhanced Lipophilicity (XLogP3) vs. Fmoc-5-Aminovaleric Acid for Improved Membrane Permeability of Modified Peptides
The target compound exhibits a computed XLogP3 of 3.8, which is 0.5 log units higher than the 3.3 calculated for its closest structural analog, Fmoc-5-aminovaleric acid (Fmoc-5-Ava-OH, CAS 123622-48-0) [1][2]. This difference arises from the addition of a single methyl group at the 2-position of the pentanoic acid chain. This increase in lipophilicity is also 0.2 log units higher than Fmoc-6-aminohexanoic acid (Fmoc-6-Ahx-OH, XLogP3 3.6), despite their identical molecular weights [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Fmoc-5-Ava-OH: XLogP3 = 3.3; Fmoc-6-Ahx-OH: XLogP3 = 3.6 |
| Quantified Difference | +0.5 vs. Fmoc-5-Ava-OH; +0.2 vs. Fmoc-6-Ahx-OH |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For procurement decisions in peptide-based drug discovery, a 0.5 log unit increase in XLogP3 can significantly improve passive membrane permeability, making this compound the preferred choice when designing cell-permeable, modified peptides.
- [1] PubChem Compound Summary for CID 77384258. National Center for Biotechnology Information. XLogP3-AA value of 3.8. View Source
- [2] PubChem Compound Summary for CID 2756098. National Center for Biotechnology Information. XLogP3-AA value of 3.3. View Source
- [3] PubChem Compound Summary for CID 2756087. National Center for Biotechnology Information. XLogP3-AA value of 3.6. View Source
